molecular formula C15H16N2O B2722805 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline CAS No. 1895688-09-1

4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline

Cat. No. B2722805
CAS RN: 1895688-09-1
M. Wt: 240.306
InChI Key: MOIHSPFYOWNDCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for “4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline” was not found, similar compounds have been synthesized for various purposes . For instance, a series of 4-(2-methoxyphenyl)-2-oxo-butyl-quinazolinones were designed and synthesized based on the structure of febrifugine .

Scientific Research Applications

Asymmetric Hydrogenation Catalysis

Research demonstrates the use of quinoxaline derivatives as ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands facilitated the efficient preparation of chiral pharmaceutical ingredients, showcasing their potential in synthetic chemistry and pharmaceutical manufacturing (Imamoto et al., 2012).

Pesticidal Activities

Quinoxaline derivatives have been identified as having significant herbicidal, fungicidal, and insecticidal activities. This highlights their role in the discovery of new pesticides and pharmaceuticals, indicating their broad applicability in agricultural chemistry (Liu et al., 2020).

Antibacterial and Antifungal Activities

A series of quinoxaline 1,4-di-N-oxide derivatives exhibited potent antibacterial and antifungal activities. This suggests their utility in developing new antimicrobial agents, with specific compounds demonstrating low minimum inhibitory concentrations against pathogens (Soliman, 2013).

Optical and Morphological Studies

The optical properties of quinoxaline derivatives, including their absorption, emission, and quantum yield, were investigated, revealing their potential in applications requiring fluorescent materials and in the study of aggregation-induced emission (AIE) (Rajalakshmi & Palanisami, 2020).

Receptor Antagonists

Quinoxaline derivatives have been explored for their potential as human A3 adenosine receptor antagonists, indicating their relevance in medicinal chemistry for designing selective receptor modulators (Catarzi et al., 2005).

Corrosion Inhibition

Novel quinoline derivatives have been investigated for their corrosion inhibition performances on iron, showcasing the utility of quinoxaline compounds in materials science and engineering (Erdoğan et al., 2017).

Antimicrobial Agents

New quinoxaline derivatives bearing amide moieties were synthesized and demonstrated remarkable antimicrobial activity, further underscoring the chemical versatility and therapeutic potential of quinoxaline compounds (Mohsen et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline” were not found, research into similar compounds suggests potential applications in areas such as drug discovery .

properties

IUPAC Name

4-(2-methoxyphenyl)-2,3-dihydro-1H-quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-18-15-9-5-4-8-14(15)17-11-10-16-12-6-2-3-7-13(12)17/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIHSPFYOWNDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCNC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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